Cas no 1806914-21-5 (4-Bromo-2-(chloromethyl)-5-cyano-3-(difluoromethyl)pyridine)

4-Bromo-2-(chloromethyl)-5-cyano-3-(difluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 4-Bromo-2-(chloromethyl)-5-cyano-3-(difluoromethyl)pyridine
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- インチ: 1S/C8H4BrClF2N2/c9-7-4(2-13)3-14-5(1-10)6(7)8(11)12/h3,8H,1H2
- InChIKey: DQLLXXCMTTYDEW-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C#N)=CN=C(CCl)C=1C(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 243
- トポロジー分子極性表面積: 36.7
- 疎水性パラメータ計算基準値(XlogP): 2.3
4-Bromo-2-(chloromethyl)-5-cyano-3-(difluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029061485-1g |
4-Bromo-2-(chloromethyl)-5-cyano-3-(difluoromethyl)pyridine |
1806914-21-5 | 97% | 1g |
$2,890.60 | 2022-03-31 | |
Alichem | A029061485-250mg |
4-Bromo-2-(chloromethyl)-5-cyano-3-(difluoromethyl)pyridine |
1806914-21-5 | 97% | 250mg |
$940.80 | 2022-03-31 | |
Alichem | A029061485-500mg |
4-Bromo-2-(chloromethyl)-5-cyano-3-(difluoromethyl)pyridine |
1806914-21-5 | 97% | 500mg |
$1,662.60 | 2022-03-31 |
4-Bromo-2-(chloromethyl)-5-cyano-3-(difluoromethyl)pyridine 関連文献
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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5. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
4-Bromo-2-(chloromethyl)-5-cyano-3-(difluoromethyl)pyridineに関する追加情報
Introduction to 4-Bromo-2-(chloromethyl)-5-cyano-3-(difluoromethyl)pyridine (CAS No. 1806914-21-5)
4-Bromo-2-(chloromethyl)-5-cyano-3-(difluoromethyl)pyridine, identified by its CAS number 1806914-21-5, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and utility in drug development. The structural features of this molecule, including its bromo, chloromethyl, cyano, and difluoromethyl substituents, contribute to its unique chemical properties and potential applications in synthetic chemistry and drug discovery.
The bromo and chloromethyl functional groups on the pyridine ring introduce reactivity that makes this compound a valuable intermediate in organic synthesis. The presence of a cyano group at the 5-position adds another layer of reactivity, enabling further functionalization through nucleophilic addition or substitution reactions. Additionally, the difluoromethyl group enhances the metabolic stability and lipophilicity of the molecule, which are critical factors in drug design. These structural elements collectively make 4-Bromo-2-(chloromethyl)-5-cyano-3-(difluoromethyl)pyridine a versatile building block for the synthesis of more complex pharmacophores.
In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting various diseases, including cancer, infectious diseases, and neurological disorders. The pyridine scaffold is particularly prominent in this research due to its ability to mimic natural bioactive molecules and interact with biological targets such as enzymes and receptors. The specific arrangement of substituents in 4-Bromo-2-(chloromethyl)-5-cyano-3-(difluoromethyl)pyridine suggests potential applications in modulating pathways associated with these diseases.
One of the most compelling aspects of this compound is its potential use in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are frequently dysregulated in diseases such as cancer. Researchers have been exploring pyridine-based compounds as kinase inhibitors due to their ability to bind to the ATP-binding site of these enzymes. The combination of a chloromethyl group for nucleophilic displacement reactions and other electron-withdrawing groups like the cyano and difluoromethyl substituents enhances binding affinity and selectivity. Preliminary studies have shown that derivatives of this compound exhibit promising activity against certain kinases, making it an attractive candidate for further investigation.
Another area where 4-Bromo-2-(chloromethyl)-5-cyano-3-(difluoromethyl)pyridine shows promise is in the development of antiviral agents. Viruses often rely on host cellular machinery for replication, and inhibiting these processes can be an effective strategy for antiviral therapy. Pyridine-based compounds have been reported to interfere with viral replication by targeting essential enzymes or proteins involved in viral life cycles. The structural features of this compound, particularly the presence of electron-withdrawing groups that can modulate reactivity and binding interactions, make it a potential candidate for designing novel antiviral drugs.
The synthetic utility of 4-Bromo-2-(chloromethyl)-5-cyano-3-(difluoromethyl)pyridine cannot be overstated. Its versatile functional groups allow for a wide range of chemical transformations, enabling chemists to construct complex molecular architectures with precision. For instance, the bromo group can be used in cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings to introduce aryl or amino groups, respectively. The chloromethyl group can undergo nucleophilic substitution reactions to introduce alcohols or amines, expanding the molecular diversity accessible from this intermediate.
The cyano group provides another entry point for further functionalization through reduction to an amine or oxidation to a cyano acid derivative. Additionally, the difluoromethyl group can be modified through metal-halogen exchange followed by cross-coupling reactions, allowing for the introduction of various substituents at this position. These synthetic possibilities make 4-Bromo-2-(chloromethyl)-5-cyano-3-(difluoromethyl)pyridine a valuable tool for medicinal chemists seeking to develop novel therapeutics.
Recent advances in computational chemistry have also contributed to the growing interest in this compound. Molecular modeling studies have been employed to predict the binding modes of pyridine-based compounds to biological targets, providing insights into their potential efficacy and selectivity. These studies often rely on high-quality crystal structures or homology models derived from known binding partners. The structural features of 4-Bromo-2-(chloromethyl)-5-cyano-3-(difluoromethyl)pyridine, such as its hydrogen bonding capabilities and hydrophobic interactions facilitated by the difluoromethyl group, have been shown to enhance binding affinity in virtual screening campaigns.
In conclusion,4-Bromo-2-(chloromethyl)-5-cyano-3-(difluoromethyl)pyridine (CAS No. 1806914-21-5) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it a valuable intermediate for synthesizing complex molecules with diverse biological activities. Whether used as a building block for kinase inhibitors or an antiviral agent,4-Bromo-2-(chloromethyl)-5-cyano-3-(difluoromethyl)pyridine represents an exciting opportunity for researchers seeking innovative solutions to pressing medical challenges.
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